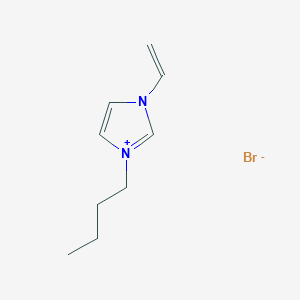

1-Butyl-3-Vinylimidazolium Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-ethenylimidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALVOFYVVOAYPO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)C=C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1033461-45-8 | |

| Details | Compound: Poly(1-butyl-3-vinylimidazolium bromide) | |

| Record name | Poly(1-butyl-3-vinylimidazolium bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033461-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34311-90-5 | |

| Record name | 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 1-Butyl-3-Vinylimidazolium Bromide

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-Vinylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ([B-VIm][Br]), a functionalized ionic liquid, has garnered significant attention for its unique combination of properties. The presence of a polymerizable vinyl group on the imidazolium (B1220033) cation allows it to serve as a versatile monomer for the synthesis of poly(ionic liquids) (PILs), while the butyl chain influences its solubility and thermal characteristics. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly those relevant to materials science and drug development.

Core Physicochemical Properties

This compound is a quaternary ammonium (B1175870) salt that exists as a solid at room temperature.[1] Its structure, featuring both a hydrophilic imidazolium ring and a more hydrophobic butyl group, gives it an amphiphilic character, allowing for solubility in a range of polar and non-polar solvents.[2] This dual nature is crucial for its role as a solvent and catalyst in diverse chemical reactions.[2] The compound exhibits high thermal stability, a characteristic feature of ionic liquids, making it suitable for applications requiring elevated temperatures.[2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-butyl-3-ethenylimidazol-1-ium bromide | [3][4] |

| Synonyms | [B-VIm][Br], VBIMBr, BVIM Br | [1][4] |

| CAS Number | 34311-90-5 | [1][3][4] |

| Molecular Formula | C₉H₁₅BrN₂ | [1][2][3] |

| Molecular Weight | 231.13 g/mol | [1][3] |

| Melting Point | 82 °C | [1] |

| Appearance | Solid at room temperature | [1] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis via Quaternization

The most common method for synthesizing this compound is through the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane.[2][5]

Materials:

-

1-vinylimidazole

-

1-bromobutane (1-Alkylbromide)

-

Ethyl acetate (B1210297) (or Methanol)

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Rotary evaporator

-

Vacuum desiccator with P₂O₅

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-vinylimidazole and 1-bromobutane. A molar ratio of 1:1.2 (imidazole to bromide) is typically used to ensure complete reaction of the vinylimidazole.[6]

-

Solvent Addition: Dissolve the mixture in a suitable solvent such as ethyl acetate.[6] Alternatively, methanol (B129727) can be used.[2]

-

Reaction Conditions:

-

Purification:

-

Drying: Remove the residual organic solvent using a rotary evaporator. For final drying, store the purified product in a vacuum desiccator over phosphorus pentoxide (P₂O₅).[6]

References

- 1. This compound, >98% | IoLiTec [iolitec.de]

- 2. Buy this compound | 1033461-45-8 [smolecule.com]

- 3. 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide | C9H15BrN2 | CID 87560886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Butyl-3-Vinylimidazolium Bromide

This guide provides detailed information on the molecular properties of 1-Butyl-3-Vinylimidazolium Bromide, a compound of interest for researchers, scientists, and professionals in drug development and materials science.

Core Molecular Data

This compound is an ionic liquid characterized by an imidazolium (B1220033) cation functionalized with both a butyl and a vinyl group, paired with a bromide anion. This structure allows it to be a versatile monomer for the synthesis of poly(ionic liquid)s.

Below is a summary of its key molecular identifiers and properties.

| Property | Value |

| Molecular Formula | C9H15BrN2[1][2][3][4] |

| Molecular Weight | 231.13 g/mol [1][2][3][4] |

| IUPAC Name | 1-butyl-3-ethenylimidazol-1-ium bromide[2][5] |

| CAS Number | 1033461-45-8[1][2] |

Structural Composition

The molecular structure of this compound consists of a central imidazolium ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. One nitrogen atom is substituted with a butyl group, and the other with a vinyl group. The positive charge of the imidazolium cation is balanced by a bromide anion.

Caption: Components of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound can be found in various scientific literature. A general synthetic workflow is outlined below.

References

In-Depth Technical Guide: Thermal Stability Analysis of 1-Butyl-3-Vinylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Butyl-3-Vinylimidazolium Bromide. Ionic liquids are increasingly investigated for a range of applications, including as solvents and catalysts in pharmaceutical and chemical synthesis, making a thorough understanding of their thermal properties essential for process safety, optimization, and material integrity. This document details the synthesis, thermal decomposition characteristics, and the experimental protocols utilized for thermal analysis.

Core Data Presentation

The thermal stability of this compound has been characterized primarily through thermogravimetric analysis (TGA). The quantitative data gathered from relevant studies are summarized below. It is important to note that while specific data for the monomer is limited, the thermal behavior of its polymerized form provides a strong indication of its stability.

| Parameter | This compound (Monomer) | Poly(this compound) | Source |

| Decomposition Temperature Range (°C) | 260 - 280 | - | [1] |

| Decomposition Temperature (Td) (°C) | - | 277 | [1] |

Note: The decomposition temperature for the monomer is reported as a range based on a study of a series of 1-alkyl-3-vinylimidazolium bromide ionic liquids.

Experimental Protocols

A detailed understanding of the methodologies employed in determining thermal stability is crucial for the replication and validation of experimental results. The following sections outline the typical protocols for the synthesis of this compound and its subsequent thermal analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction.[2] This process involves the reaction of 1-vinylimidazole (B27976) with 1-bromobutane (B133212).

Materials:

-

1-vinylimidazole

-

1-bromobutane

-

Methanol (or other suitable solvent)

Procedure:

-

1-vinylimidazole and 1-bromobutane are combined in methanol.

-

The mixture is heated to approximately 50°C.

-

The reaction is allowed to proceed for approximately 48 hours to ensure complete quaternization.

-

The resulting product, this compound, can be purified through recrystallization or extraction methods to remove any unreacted starting materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature.

Instrumentation:

-

A thermogravimetric analyzer is utilized for these measurements.

Typical Experimental Parameters:

-

Sample Size: 5-8 mg

-

Heating Rate: A constant heating rate of 10 °C/min is commonly employed.[1] Other rates such as 5, 15, 20, or 25 °C/min can also be used depending on the desired resolution and the nature of the thermal events.

-

Atmosphere: The analysis is conducted under an inert atmosphere, typically flowing nitrogen, to prevent oxidative degradation.

-

Temperature Range: A typical temperature range for the analysis is from ambient temperature up to 600°C or higher to ensure complete decomposition is observed.

Visualizing the Experimental Workflow

To clarify the logical flow of the thermal stability analysis, the following diagram illustrates the key stages from synthesis to data analysis.

Caption: Workflow for the synthesis and thermal analysis of this compound.

References

Spectroscopic Analysis of 1-Butyl-3-Vinylimidazolium Bromide: A Technical Guide

An In-depth Examination of NMR and FTIR Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of the ionic liquid 1-Butyl-3-Vinylimidazolium Bromide ([VBIM][Br]), focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or developing applications for this versatile compound.

Introduction

This compound is a quaternary ammonium (B1175870) salt and a member of the imidazolium-based ionic liquids. Its molecular structure, featuring a polymerizable vinyl group and a butyl chain, imparts a unique combination of properties, including tunable solubility and the ability to act as a monomer for the synthesis of poly(ionic liquids).[1] These characteristics make it a compound of interest in diverse fields such as materials science, electrochemistry, and drug delivery. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the analysis of its interactions in various chemical and biological systems.

Experimental Protocols

Detailed experimental protocols for obtaining high-quality NMR and FTIR spectra of this compound are outlined below. These methodologies are based on established practices for the analysis of ionic liquids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts slightly due to solvent effects.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to consider include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes present in this compound.

Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for the analysis of ionic liquids.

Sample Preparation:

-

Place a small drop of this compound directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, a small amount of the powder can be pressed firmly against the crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a typical wavenumber range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of absorbance or transmittance.

Data Presentation

The following tables summarize the quantitative NMR and FTIR data for this compound. For comparative purposes, data for the closely related compound, 1-Butyl-3-methylimidazolium Bromide, is also included where available.

¹H NMR Spectral Data

Solvent: Deuterium Oxide (D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Assignments for this compound are based on the analysis of its constituent functional groups and comparison with similar structures. | |||

| ~9.1 | s | 1H | N-CH-N (Imidazolium ring proton at C2) |

| ~7.8 | t | 1H | N-CH=CH (Imidazolium ring proton at C4/C5) |

| ~7.6 | t | 1H | N-CH=CH (Imidazolium ring proton at C4/C5) |

| ~7.1 | dd | 1H | N-CH=CH₂ (Vinyl proton) |

| ~5.9 | d | 1H | N-CH=CH₂ (Vinyl proton, trans) |

| ~5.5 | d | 1H | N-CH=CH₂ (Vinyl proton, cis) |

| ~4.2 | t | 2H | N-CH₂-(CH₂)₂-CH₃ (Butyl chain) |

| ~1.8 | m | 2H | N-CH₂-CH₂-CH₂-CH₃ (Butyl chain) |

| ~1.3 | m | 2H | N-CH₂-CH₂-CH₂-CH₃ (Butyl chain) |

| ~0.9 | t | 3H | N-(CH₂)₃-CH₃ (Butyl chain) |

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

¹³C NMR Spectral Data

Solvent: Deuterium Oxide (D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| Assignments for this compound are based on the analysis of its constituent functional groups and comparison with similar structures. | |

| ~136 | N-CH-N (Imidazolium ring carbon at C2) |

| ~130 | N-CH=CH₂ (Vinyl carbon) |

| ~123 | N-CH=CH (Imidazolium ring carbon at C4/C5) |

| ~120 | N-CH=CH (Imidazolium ring carbon at C4/C5) |

| ~109 | N-CH=CH₂ (Vinyl carbon) |

| ~50 | N-CH₂-(CH₂)₂-CH₃ (Butyl chain) |

| ~31 | N-CH₂-CH₂-CH₂-CH₃ (Butyl chain) |

| ~19 | N-CH₂-CH₂-CH₂-CH₃ (Butyl chain) |

| ~13 | N-(CH₂)₃-CH₃ (Butyl chain) |

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data is a representative spectrum for a vinylimidazolium bromide ionic liquid. | ||

| ~3150-3050 | Medium | C-H stretching (Imidazolium ring and vinyl group) |

| ~2960-2850 | Strong | C-H stretching (Butyl chain) |

| ~1650 | Medium | C=C stretching (Vinyl group) |

| ~1570, ~1460 | Strong | C=N and C=C stretching (Imidazolium ring) |

| ~1465 | Medium | CH₂ bending (Butyl chain) |

| ~1170 | Strong | C-N stretching (Imidazolium ring) |

| ~960 | Medium | =C-H out-of-plane bending (Vinyl group) |

| ~820 | Medium | Imidazolium ring bending |

| ~750 | Medium | CH₂ rocking (Butyl chain) |

Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the structural relationships of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Structural components and relationships within this compound.

References

An In-depth Technical Guide to the Solubility of 1-Butyl-3-Vinylimidazolium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Butyl-3-Vinylimidazolium Bromide ([Bvim]Br), an imidazolium-based ionic liquid with applications in materials science, catalysis, and drug delivery.[1][2] Due to its polymerizable vinyl group, [Bvim]Br serves as a versatile monomer for the synthesis of poly(ionic liquids).[1][3] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

Core Concepts: Structure and Properties

This compound is a quaternary ammonium (B1175870) salt with the molecular formula C₉H₁₅BrN₂ and a molecular weight of 231.13 g/mol .[4][5] Its structure, featuring a butyl group and a vinyl group attached to the imidazolium (B1220033) ring, imparts a balance of hydrophobicity and hydrophilicity, influencing its solubility in different media.[1] The presence of the bromide anion generally enhances its solubility in polar solvents.

Quantitative Solubility Data

Based on studies of similar 1-alkyl-3-methylimidazolium bromides, a general solubility profile can be inferred.[6] The following table summarizes the expected qualitative solubility of [Bvim]Br in various common organic solvents.

| Solvent Class | Solvent | Expected Solubility |

| Polar Protic | Methanol (B129727) | Soluble |

| Ethanol | Soluble | |

| n-Butanol | Soluble | |

| Polar Aprotic | Acetonitrile | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Likely Soluble | |

| Non-Polar | Toluene | Poorly Soluble |

| Hexane | Insoluble | |

| Xylenes | Insoluble |

Experimental Protocols

The determination of ionic liquid solubility is a critical experimental procedure. A commonly employed and reliable technique is the isothermal saturation method, often referred to as the "shake-flask" method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed vial.

-

Equilibration: The vial is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the vial is removed from the shaker and allowed to stand undisturbed at the same temperature to allow for the settling of the undissolved solid. To ensure complete separation of the solid and liquid phases, the sample is then centrifuged at a high speed.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated HPLC method or another appropriate analytical technique.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of [Bvim]Br.

Synthesis of this compound

The most common method for synthesizing this compound is through a quaternization reaction.

Caption: Synthesis pathway for this compound.

Conclusion

This compound exhibits favorable solubility in a range of polar organic solvents, which is a key characteristic for its use in various chemical processes. While precise quantitative data remains to be extensively published, the provided qualitative information and experimental protocols offer a solid foundation for researchers and professionals working with this versatile ionic liquid. Further experimental determination of its solubility in a broader array of solvents will undoubtedly expand its applications in diverse fields, including pharmaceuticals and advanced materials.

References

- 1. Buy this compound (EVT-6721907) | 1033461-45-8 [evitachem.com]

- 2. Ionic liquids and deep eutectic solvents for the recovery of phenolic compounds: effect of ionic liquids structure and process parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1033461-45-8 [smolecule.com]

- 4. 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide | C9H15BrN2 | CID 87560886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:1033461-45-8 | Chemsrc [chemsrc.com]

- 6. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Quaternization of 1-vinylimidazole to Produce 1-Butyl-3-Vinylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Butyl-3-Vinylimidazolium Bromide, a versatile ionic liquid with applications in various fields, including as a precursor for poly(ionic liquids), in electrochemistry, and as a phase transfer catalyst.[1] This document details the fundamental reaction, experimental protocols, and characterization of the final product.

Introduction

This compound ([VBIM][Br]) is a quaternary ammonium (B1175870) salt characterized by a vinyl group, which allows for polymerization, and a butyl group on the imidazolium (B1220033) ring, influencing its solubility and ionic properties. The primary synthesis route for this compound is the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane. This reaction involves the nucleophilic attack of the nitrogen atom of the imidazole (B134444) ring on the electrophilic carbon of the 1-bromobutane, forming the desired imidazolium salt.[1]

Reaction Mechanism and Experimental Workflow

The quaternization reaction is a straightforward SN2 nucleophilic substitution. The lone pair of electrons on one of the nitrogen atoms of the 1-vinylimidazole ring attacks the carbon atom bonded to the bromine in 1-bromobutane. This leads to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then becomes the counter-ion to the positively charged imidazolium cation.

References

Understanding the Ionic Conductivity of 1-Butyl-3-Vinylimidazolium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, electrochemical properties, and factors influencing the ionic conductivity of the ionic liquid 1-Butyl-3-Vinylimidazolium Bromide ([BVIm][Br]). This document is intended to serve as a valuable resource for researchers and professionals working in fields where the unique properties of ionic liquids are of interest, including materials science, electrochemistry, and drug development.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) salt characterized by an imidazolium (B1220033) ring substituted with a butyl and a vinyl group.[1] This unique structure, featuring a polymerizable vinyl group, allows it to serve as a monomer for the synthesis of poly(ionic liquid)s, expanding its applications.[1] Its ionic nature imparts properties such as thermal stability and the ability to dissolve a wide range of substances, making it a subject of interest for various applications, including as an electrolyte in electrochemical devices.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction. This involves the reaction of 1-vinylimidazole (B27976) with 1-bromobutane (B133212).

A general synthetic procedure involves dissolving 1-vinylimidazole and 1-bromobutane in a solvent such as ethyl acetate (B1210297) and stirring the mixture at an elevated temperature (e.g., 110°C) for 24 to 48 hours. The resulting ionic liquid is then purified by washing with a suitable solvent to remove any unreacted starting materials.

Caption: Synthesis workflow for this compound.

Ionic Conductivity of Imidazolium-Based Ionic Liquids

The ionic conductivity of an ionic liquid is a measure of its ability to conduct an electric current, which is determined by the mobility of its constituent ions. For 1-vinyl-3-alkylimidazolium bromide ionic liquids, the temperature dependence of conductivity has been shown to follow an Arrhenius-type equation. This indicates that the conductivity increases with temperature.

Table 1: Ionic Conductivity of 1-Butyl-3-methylimidazolium Bromide ([BMIm][Br]) at Various Temperatures

| Temperature (K) | Ionic Conductivity (S/m) |

| 298 | Data not available in provided search results |

| 313 | Data not available in provided search results |

| 333 | Data not available in provided search results |

| 353 | Data not available in provided search results |

| 373 | Data not available in provided search results |

| Note: The conductivity of pure 1-Butyl-3-methylimidazolium bromide increases with temperature in a non-linear fashion.[2] Specific values from the graphical representation in the source are not provided. |

Experimental Protocol: Measurement of Ionic Conductivity

Electrochemical Impedance Spectroscopy (EIS) is the standard technique used to determine the ionic conductivity of ionic liquids. Below is a generalized experimental protocol that can be adapted for this compound.

Objective: To measure the bulk ionic conductivity of this compound as a function of temperature.

Materials and Equipment:

-

This compound sample

-

Conductivity cell with two parallel platinum electrodes

-

Potentiostat/Galvanostat with a frequency response analyzer for EIS

-

Temperature-controlled environment (e.g., oven or circulating bath)

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Cell Preparation: The conductivity cell is thoroughly cleaned and dried. The cell constant is determined prior to the experiment using a standard solution of known conductivity (e.g., KCl solution).

-

Sample Loading: The ionic liquid is loaded into the conductivity cell in an inert atmosphere (e.g., a glovebox) to prevent contamination from moisture and atmospheric gases.

-

Temperature Control: The cell is placed in a temperature-controlled environment and allowed to equilibrate at the desired temperature.

-

EIS Measurement: An AC potential with a small amplitude (typically 5-10 mV) is applied across a range of frequencies (e.g., 1 MHz to 1 Hz). The impedance of the system is measured at each frequency.

-

Data Analysis: The impedance data is plotted on a Nyquist plot (Z'' vs. Z'). The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the impedance spectrum with the real axis at high frequency.

-

Conductivity Calculation: The ionic conductivity (σ) is calculated using the following equation: σ = L / (Rb * A) where L is the distance between the electrodes and A is the area of the electrodes (L/A is the cell constant).

-

Temperature Dependence: Steps 3-6 are repeated for a range of temperatures to determine the temperature dependence of the ionic conductivity.

Caption: Experimental workflow for measuring ionic conductivity using EIS.

Factors Influencing Ionic Conductivity

The ionic conductivity of this compound, like other ionic liquids, is influenced by several key factors that govern the mobility of the [BVIm]+ cation and the Br- anion.

Caption: Key factors influencing the ionic conductivity of ionic liquids.

-

Temperature: As temperature increases, the viscosity of the ionic liquid decreases, leading to higher ion mobility and, consequently, higher ionic conductivity.

-

Viscosity: Lower viscosity facilitates easier movement of ions through the liquid, resulting in higher conductivity. The size and shape of the ions, as well as intermolecular forces, play a significant role in determining the viscosity.

-

Ion Size and Structure: The size and structure of the cation and anion affect their mobility. The presence of the flexible butyl chain and the planar vinyl group on the imidazolium cation will influence packing and intermolecular interactions.

-

Purity: The presence of impurities, particularly water or residual solvents from the synthesis, can significantly impact ionic conductivity. Water, for instance, can lower the viscosity and increase the number of charge carriers, often leading to an increase in conductivity.

Conclusion

This compound is a versatile ionic liquid with potential applications in various scientific and industrial fields. While specific quantitative data on its ionic conductivity remains to be extensively reported, an understanding of its synthesis, the methods for its characterization, and the factors governing its conductivity can guide further research and development. The protocols and diagrams provided in this guide offer a foundational framework for researchers and professionals to explore the electrochemical properties of this and other related ionic liquids. Further experimental investigation is warranted to fully characterize the ionic conductivity of this compound and unlock its full potential.

References

Health and Safety Considerations for 1-Butyl-3-Vinylimidazolium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1-Butyl-3-vinylimidazolium bromide. It is intended for informational purposes for a technical audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).

Executive Summary

This compound is an ionic liquid with a growing range of applications, including as a monomer for poly(ionic liquids), an electrolyte in electrochemical devices, and a phase transfer catalyst.[1][2] While research indicates potential for low toxicity and biocompatibility, it is crucial to note that the substance is not yet fully tested, and comprehensive toxicological data is largely unavailable.[1][3][4] The primary known hazards are potential skin and eye irritation.[5] This guide synthesizes the available safety information, handling procedures, and hazard classifications to promote safe laboratory practices.

Hazard Identification and Classification

The most consistent safety warning across multiple safety data sheets is that this compound has not been fully tested, and therefore, a comprehensive risk profile cannot be definitively established.[3][4] However, based on available notifications to the ECHA C&L Inventory, the following GHS hazard classifications have been reported, although there is some inconsistency.[5]

Table 1: GHS Hazard Classification [5]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Note: PubChem notes that this chemical does not meet GHS hazard criteria for 50% of the reports provided, indicating a lack of consensus or comprehensive data.[5]

Potential health effects from exposure may include:

-

Inhalation: May cause respiratory tract irritation.[4]

-

Ingestion: May be harmful if swallowed.[4]

-

Skin Contact: May cause skin irritation.[5]

-

Eye Contact: May cause serious eye irritation.[5]

There is currently no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties is essential for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₅BrN₂ | [1][6] |

| Molecular Weight | 231.13 g/mol | [5][6] |

| Appearance | Solid, yellow to brown powder or crystals | [3][7] |

| Odor | No characteristic odor | [3] |

| CAS Number | 34311-90-5, 1033461-45-8 | [3][6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the "substance not yet fully tested" classification, cautious handling is paramount.[3][4] The following protocols are derived from standard laboratory safety practices and information provided in available SDS.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

-

Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[3][4]

-

Body Protection: Wear a lab coat or other impervious clothing. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[3][4]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved P95 or P1 particle respirator. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges may be necessary.[3]

First Aid Measures

-

If in Eyes: Immediately rinse continuously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical advice/attention.[3][4]

-

If on Skin: Wash off immediately with plenty of soap and water.[4]

-

If Inhaled: Move the exposed person to fresh air at once. If respiratory problems occur, provide artificial respiration or oxygen.[3][4]

-

If Swallowed: Rinse mouth immediately and provide fresh air. Do not induce vomiting. Seek immediate medical attention.[3][4]

Handling and Storage

-

Usage Precautions: Avoid contact with skin, eyes, and clothing.[3] Avoid formation of dust and aerosols. Use in a well-ventilated area and keep away from heat, sparks, and open flames.[3][4]

-

Storage: Store in a dry, well-ventilated area in a tightly closed container.[8][9]

Toxicological and Ecotoxicological Data

As of this guide's compilation, specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the reviewed literature. The substance is consistently described as "not yet fully tested".[3][4]

Some research on similar ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), has been conducted. Studies on [Bmim]Br have shown cytotoxic effects on human cell lines (HeLa, MCF-7, and HEK293T), inducing apoptosis and cell cycle arrest.[10] Additionally, [Bmim]Br has demonstrated genotoxicity in guppy fish at higher concentrations.[11] However, it is critical to recognize that these findings are for a related but structurally different compound and cannot be directly extrapolated to this compound.

Regarding environmental fate, there is no specific data on the persistence, bioaccumulation, or toxicity of this compound.[4] General best practices for chemical disposal should be followed to prevent release into drains or waterways.[3]

Risk Assessment Workflow

Due to the limited toxicological data, a cautious and structured approach to risk assessment is essential before any new experimental work is undertaken. The following diagram illustrates a logical workflow for this process.

Conclusion

While this compound is a promising compound in various scientific fields, the current lack of comprehensive health and safety data necessitates a cautious approach. All handling should be performed under the assumption that the substance is potentially hazardous, with strict adherence to the use of appropriate personal protective equipment and engineering controls. Researchers must stay informed and consult the latest Safety Data Sheets from their supplier before use. As more research is conducted on this and similar ionic liquids, the toxicological profile will become clearer, allowing for more refined safety protocols.

References

- 1. Buy this compound | 1033461-45-8 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. iolitec.de [iolitec.de]

- 4. iolitec.de [iolitec.de]

- 5. 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide | C9H15BrN2 | CID 87560886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide | 34311-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 10. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicity study of ionic liquid, 1-butyl-3-methylimidazolium bromide on guppy fish, Poecilia reticulata and its biodegradation by soil bacterium Rhodococcus hoagii VRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole

Disclaimer: The CAS number 34311-90-5 provided in the topic query corresponds to 1-butyl-3-ethenylimidazol-1-ium bromide, a compound chemically distinct from the indole (B1671886) derivative requested. This technical guide will focus on the properties and applications of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole , based on available scientific literature for structurally related compounds, as a specific CAS number for this exact molecule could not be readily identified.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical properties, potential biological activities, and relevant experimental methodologies associated with this class of compounds.

Core Compound Profile

The molecule in focus, 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole, belongs to a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The indole scaffold is a common feature in many biologically active molecules. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the piperazine (B1678402) moiety is known to improve solubility and can be crucial for receptor interactions.

Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole, based on data from structurally similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₈F₃N₃ | Calculated |

| Molecular Weight | 297.32 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available (likely >150 °C) | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred from related compounds |

| logP | ~3.5 - 4.5 | Predicted (based on similar structures) |

| pKa | Not available | - |

Spectral Data

While specific spectral data for this exact molecule is not available, the expected characteristic signals are outlined below based on its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons on the indole and trifluoromethyl-substituted benzene (B151609) ring. - Singlet for the methylene (B1212753) bridge protons. - Signals for the piperazine ring protons. - Singlet for the N-methyl group on the piperazine ring. - A broad singlet for the indole N-H proton. |

| ¹³C NMR | - Aromatic carbons of the indole and trifluoromethyl-substituted benzene ring. - Carbon of the trifluoromethyl group (quartet due to C-F coupling). - Methylene bridge carbon. - Piperazine ring carbons. - N-methyl carbon. |

| Mass Spec. | Expected molecular ion peak (M+H)⁺ at m/z 298.15. |

Synthesis and Experimental Protocols

The synthesis of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole can be achieved through a Mannich reaction, a common method for the aminomethylation of acidic protons located alpha to a carbonyl group, and in this case, the active hydrogen at the C3 position of the indole ring.

Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Mannich Reaction

This protocol is adapted from procedures for the synthesis of similar 3-substituted indoles.[1][2]

Materials:

-

5-(Trifluoromethyl)-1H-indole

-

N-methylpiperazine

-

Formaldehyde (37% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) (for elution)

Procedure:

-

To a solution of 5-(trifluoromethyl)-1H-indole (1.0 eq) in ethanol, add N-methylpiperazine (1.2 eq).

-

To this stirred mixture, add formaldehyde solution (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole.

-

Characterize the final product by NMR and mass spectrometry.

Biological Applications and Signaling Pathways

Indole derivatives with trifluoromethyl and piperazine moieties are known to exhibit a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of protein kinases.

Potential as Kinase Inhibitors

Structurally related compounds have shown inhibitory activity against several kinases involved in cancer cell proliferation and survival, such as BCR-ABL and the PI3K/Akt pathway.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML).[3][4] Inhibitors of BCR-ABL are a cornerstone of CML treatment.

Caption: Inhibition of the BCR-ABL signaling pathway.

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[5][6][7]

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols for Biological Evaluation

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[5][6][8][9]

Materials:

-

Human cancer cell lines (e.g., K562 for CML, MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the indole derivative in the culture medium.

-

Treat the cells with different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay measures the direct inhibitory effect of the compound on the activity of a specific kinase.[3][4]

Materials:

-

Recombinant kinase (e.g., BCR-ABL)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the indole derivative in the kinase assay buffer.

-

In a 96-well plate, add the kinase, its substrate, and the diluted compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically luminescent and proportional to kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

While specific data for 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole is not extensively available, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule, particularly in the field of oncology. The presence of the trifluoromethyl-indole scaffold combined with a piperazine moiety makes it a promising candidate for kinase inhibition. The provided synthetic and experimental protocols offer a solid foundation for the further investigation and development of this and similar compounds for therapeutic applications. Further research is warranted to fully elucidate its biological activity profile and mechanism of action.

References

- 1. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. atcc.org [atcc.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of 1-Butyl-3-Vinylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1-butyl-3-vinylimidazolium bromide), often abbreviated as poly([C4VIm][Br]), is a polymeric ionic liquid (PIL) that has garnered significant interest across various scientific and industrial fields. PILs combine the unique physicochemical properties of ionic liquids—such as high thermal stability, ionic conductivity, and tunable solubility—with the advantageous material characteristics of polymers, including mechanical stability and processability. The vinyl group on the this compound monomer allows for its polymerization through various methods, with free radical polymerization being a common and accessible approach. This document provides a detailed protocol for the free radical polymerization of this compound, targeting researchers and professionals in materials science and drug development.

Data Presentation

The following table summarizes a typical experimental setup for the free radical polymerization of this compound. It is important to note that conventional free radical polymerization generally yields polymers with broad molecular weight distributions (high polydispersity index - PDI). For greater control over molecular weight and a narrower PDI (typically below 1.2), controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended[1].

| Parameter | Value/Condition | Notes |

| Monomer | This compound | --- |

| Initiator | 2,2′-Azobis(isobutyronitrile) (AIBN) | A common thermal initiator for free radical polymerization. |

| Solvent | Deionized Water | The polymerization can also be conducted in other polar solvents. |

| Monomer to Initiator Molar Ratio | 100:1 | This ratio can be adjusted to modify the resulting molecular weight; a higher initiator concentration generally leads to lower molecular weight. |

| Reaction Temperature | 60 °C | Sufficient to induce the thermal decomposition of AIBN and initiate polymerization. |

| Reaction Time | 16 hours | Reaction time can be varied to achieve different monomer conversion rates. |

| Purification Method | Dialysis against deionized water | Effective for removing unreacted monomer, initiator fragments, and other small molecules.[2][3] |

Experimental Protocols

This section outlines the detailed methodology for the synthesis of the monomer and its subsequent polymerization.

Monomer Synthesis: this compound

The synthesis of this compound is typically achieved through the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane (B133212).

Materials:

-

1-vinylimidazole

-

1-bromobutane

-

Acetonitrile (or other suitable solvent)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask, dissolve 1-vinylimidazole (1.0 equivalent) in acetonitrile.

-

Add 1-bromobutane (1.0-1.2 equivalents) dropwise to the solution while stirring.

-

Heat the reaction mixture at an appropriate temperature (e.g., 40-50 °C) for 18-48 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Wash the resulting crude product multiple times with diethyl ether to remove any unreacted starting materials.

-

Dry the purified monomer under vacuum.

Free Radical Polymerization of this compound

This protocol details the polymerization of the synthesized monomer using AIBN as a thermal initiator.

Materials:

-

This compound (monomer)

-

2,2′-Azobis(isobutyronitrile) (AIBN) (initiator)

-

Deionized water (solvent)

-

Dialysis tubing (e.g., MWCO 6000–8000 Da)

Procedure:

-

Dissolve the this compound monomer in deionized water in a reaction vessel.

-

Add AIBN as the initiator, with a monomer to initiator molar ratio of 100:1.[2][3]

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Immerse the reaction vessel in a preheated oil bath at 60 °C and stir for 16 hours.[2][3]

-

After the polymerization period, cool the reaction mixture to room temperature.

-

Transfer the resulting polymer solution into a dialysis tube (e.g., MWCO 6000–8000 Da).

-

Dialyze against deionized water for several days, with frequent changes of water, to purify the polymer.[2][3]

-

Lyophilize (freeze-dry) the purified polymer solution to obtain the final solid poly(this compound).

Visualizations

Reaction Mechanism: Free Radical Polymerization

The free radical polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination.

Caption: Mechanism of free radical polymerization.

Experimental Workflow

The following diagram illustrates the sequential steps of the experimental protocol for the polymerization of this compound.

Caption: Experimental workflow for polymerization.

References

Application Notes and Protocols: Synthesis and Evaluation of Poly(1-Butyl-3-Vinylimidazolium Bromide) for Drug Delivery Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: Polymeric ionic liquids (PILs) are an emerging class of polymers that combine the unique physicochemical properties of ionic liquids with the processability and mechanical stability of macromolecules. Poly(1-butyl-3-vinylimidazolium bromide) (Poly([C4VIm][Br])) is a PIL that has garnered interest for various applications, including as a potential vehicle for drug delivery. Its ionic nature, potential for biocompatibility, and antimicrobial properties make it a candidate for developing advanced drug delivery systems. These application notes provide detailed protocols for the synthesis of the this compound monomer, its subsequent polymerization, and standard methods for its characterization and evaluation in a drug delivery context.

Synthesis Protocols

This section details the two-step synthesis process: the creation of the vinylimidazolium monomer followed by its free-radical polymerization.

Protocol 1.1: Synthesis of this compound Monomer ([C4VIm][Br])

This protocol is adapted from established quaternization reaction procedures. The reaction involves the N-alkylation of 1-vinylimidazole (B27976) with 1-bromobutane (B133212).

Materials:

-

1-vinylimidazole (99%)

-

1-bromobutane (99%)

-

Ethyl acetate (B1210297) (≥99.8%)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Vacuum desiccator with phosphorus pentoxide (P₂O₅)

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add 1-vinylimidazole and 1-bromobutane in a 1:1.2 molar ratio.

-

Add ethyl acetate to dissolve the mixture.

-

Heat the mixture to 110 °C and stir vigorously for 24-48 hours.

-

After the reaction period, cool the flask to room temperature. A biphasic mixture should be observed, with the ionic liquid as the denser phase.

-

Carefully decant the top layer of ethyl acetate, which contains unreacted starting materials.

-

Wash the resulting ionic liquid product three times with fresh ethyl acetate to remove any remaining impurities.

-

Remove the residual ethyl acetate using a rotary evaporator.

-

Dry the final product, a viscous liquid, in a vacuum desiccator over P₂O₅ until a constant weight is achieved.

-

Confirm the structure using ¹H NMR and FTIR spectroscopy.

Caption: Workflow for the synthesis of the [C4VIm][Br] monomer.

Protocol 1.2: Free-Radical Polymerization of [C4VIm][Br]

This protocol describes the synthesis of Poly([C4VIm][Br]) from the monomer via free-radical polymerization using Azobisisobutyronitrile (AIBN) as the initiator.

Materials:

-

This compound ([C4VIm][Br]) monomer

-

Azobisisobutyronitrile (AIBN)

-

Chloroform (CHCl₃) or other suitable solvent

-

Nitrogen (N₂) gas supply

-

Round-bottom flask with reflux condenser and gas inlet

-

Magnetic stirrer with heating oil bath

-

Diethyl ether or other non-solvent for precipitation

Procedure:

-

Dissolve the [C4VIm][Br] monomer in a round-bottom flask with a suitable solvent (e.g., chloroform).

-

Purge the reaction mixture with N₂ gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the radical initiator AIBN (typically 1 wt.% with respect to the monomer).

-

Immerse the flask in a preheated oil bath at 60-70 °C and stir the mixture.

-

Allow the polymerization to proceed for 6-24 hours under the N₂ atmosphere. The viscosity of the solution will increase as the polymer forms.

-

To terminate the reaction, cool the flask to room temperature and expose the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., diethyl ether).

-

Collect the precipitated white polymer by filtration.

-

Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the final Poly([C4VIm][Br]) product in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Confirm the polymer structure and successful polymerization (disappearance of vinyl peaks) using ¹H NMR and FTIR.

Caption: Workflow for the free-radical polymerization of Poly([C4VIm][Br]).

Characterization Protocols

Proper characterization is essential to confirm the synthesis and understand the material's properties.

Protocol 2.1: Structural Characterization

-

Fourier Transform Infrared (FTIR) Spectroscopy: Acquire spectra of the monomer and polymer. Confirm polymerization by observing the disappearance or significant reduction of the C=C stretching band of the vinyl group (around 1650 cm⁻¹).

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the monomer and polymer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Confirm polymerization by the disappearance of the characteristic vinyl proton peaks (typically between 5.0 and 7.5 ppm) and the appearance of a broad backbone signal.

Protocol 2.2: Nanoparticle Formulation and Characterization

For drug delivery, the polymer is often formulated into nanoparticles (PNPs) to facilitate encapsulation and cellular uptake.

Procedure (Nanoparticle Formulation via Solvent Displacement):

-

Dissolve a known amount of Poly([C4VIm][Br]) in a good solvent (e.g., methanol).

-

Under vigorous stirring, add the polymer solution dropwise into a larger volume of a non-solvent (e.g., deionized water).

-

The polymer should precipitate, forming nanoparticles.

-

Stir the resulting suspension at room temperature for several hours to allow the solvent to evaporate and the nanoparticles to stabilize.

Characterization of Nanoparticles:

-

Dynamic Light Scattering (DLS): Determine the average hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.

-

Zeta Potential: Measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

-

Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Visualize the morphology and size distribution of the dried nanoparticles.

Drug Delivery Application Protocols

The following are generalized protocols for assessing the potential of Poly([C4VIm][Br]) nanoparticles as drug carriers.

Protocol 3.1: Drug Loading

Procedure (Loading via Incubation):

-

Prepare a stock solution of the desired drug (e.g., Doxorubicin) in deionized water or a suitable buffer.

-

Disperse a known concentration of Poly([C4VIm][Br]) nanoparticles in the drug solution.

-

Incubate the mixture under constant stirring for 24 hours in the dark to allow the drug to adsorb to or be encapsulated by the nanoparticles.

-

Separate the drug-loaded nanoparticles from the solution by centrifugation (e.g., 14,000 rpm for 30 min).

-

Carefully collect the supernatant to determine the amount of unloaded drug using UV-Vis spectroscopy or HPLC.

-

Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the formulas below:

-

DLC (%) = (Mass of loaded drug / Mass of nanoparticles) × 100

-

EE (%) = (Mass of loaded drug / Initial mass of drug) × 100

-

Protocol 3.2: In Vitro Drug Release Study

Procedure (Dialysis Method):

-

Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).

-

Immerse the sealed dialysis bag in a release medium (e.g., Phosphate Buffered Saline, PBS) with a pH simulating physiological conditions (pH 7.4) or endosomal conditions (pH 5.5).

-

Keep the entire setup at 37 °C with gentle shaking.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the drug concentration in the collected aliquots using UV-Vis spectroscopy or HPLC.

-

Plot the cumulative drug release percentage as a function of time.

Application Notes and Protocols for 1-Butyl-3-Vinylimidazolium Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Butyl-3-vinylimidazolium bromide ([VBIM]Br) and its polymeric form, poly(this compound) (poly-[VBIM]Br), as a versatile and reusable catalyst in organic synthesis. The unique properties of this ionic liquid, including its high thermal stability and tunable solubility, make it an attractive catalyst for a variety of C-C bond-forming reactions.[1]

General Properties and Synthesis

This compound is a quaternary ammonium (B1175870) salt that can act as a catalyst or co-catalyst in various organic reactions.[1] Its vinyl group allows for polymerization, leading to the formation of poly-[VBIM]Br, which combines the catalytic activity of the ionic liquid with the advantages of a polymeric support, such as ease of separation and recyclability.[2]

The synthesis of [VBIM]Br typically involves the quaternization of 1-vinylimidazole (B27976) with 1-bromobutane.[1] Polymerization to poly-[VBIM]Br can be achieved through radical polymerization.

Application in Knoevenagel Condensation

Poly-[VBIM]Br, as part of a composite material, has demonstrated efficacy in catalyzing tandem reactions that include a Knoevenagel condensation step. The ionic liquid component is believed to promote the condensation reaction.[1][3]

Tandem Alcohol Oxidation/Knoevenagel Condensation

A bifunctional composite catalyst comprising a poly-vinylimidazolium bromide ionic liquid, boehmite, and phosphotungstic acid has been successfully employed for the one-pot tandem alcohol oxidation and Knoevenagel condensation of various alcohols with malononitrile (B47326).[1][3] This one-pot approach is highly efficient as it avoids the isolation of the intermediate aldehyde.[1]

Table 1: Tandem Oxidation/Knoevenagel Condensation of Various Alcohols with Malononitrile using a Poly-[VBIM]Br Composite Catalyst [1]

| Entry | Alcohol | Product | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 2-Benzylidenemalononitrile | 5 | 98 |

| 2 | 4-Methylbenzyl alcohol | 2-(4-Methylbenzylidene)malononitrile | 5 | 95 |

| 3 | 4-Methoxybenzyl alcohol | 2-(4-Methoxybenzylidene)malononitrile | 4 | 98 |

| 4 | 4-Chlorobenzyl alcohol | 2-(4-Chlorobenzylidene)malononitrile | 6 | 94 |

| 5 | 4-Nitrobenzyl alcohol | 2-(4-Nitrobenzylidene)malononitrile | 6 | 92 |

| 6 | Cinnamyl alcohol | 2-(3-Phenylallylidene)malononitrile | 5 | 96 |

| 7 | 2-Thiophenemethanol | 2-(Thiophen-2-ylmethylene)malononitrile | 5 | 93 |

| 8 | Furfuryl alcohol | 2-(Furan-2-ylmethylene)malononitrile | 4 | 97 |

Experimental Protocol: General Procedure for Tandem Alcohol Oxidation/Knoevenagel Condensation[1]

-

To a mixture of the alcohol (1 mmol) and malononitrile (1.2 mmol) in a 2:1 H₂O:EtOH solvent mixture (3 mL), add the bifunctional poly-[VBIM]Br composite catalyst (40 mg).

-

Add 30% aqueous hydrogen peroxide (0.6 mmol) to the reaction mixture.

-

Stir the reaction mixture at 70 °C for the time specified in Table 1.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, separate the catalyst by filtration.

-

Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Diagram 1: General Workflow for Heterogeneous Catalysis

References

Application Notes and Protocols: 1-Butyl-3-Vinylimidazolium Bromide in Electrochemical Devices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Butyl-3-vinylimidazolium bromide ([BVIm][Br]) and its corresponding polymer, poly(this compound) (poly([BVIm][Br])), in the fabrication and characterization of various electrochemical devices. This document includes summaries of key electrochemical properties, detailed experimental protocols, and visualizations of experimental workflows.

Introduction

This compound is a versatile ionic liquid (IL) that can function both as a conductive salt in liquid electrolytes and as a monomer for the synthesis of poly(ionic liquids) (PILs).[1] PILs are emerging as a promising class of solid-state and gel-polymer electrolytes for various electrochemical applications, including supercapacitors and lithium-ion batteries. The vinyl group on the imidazolium (B1220033) cation allows for straightforward polymerization, leading to the formation of a polymer backbone with tethered ionic moieties.[2] This unique structure combines the desirable properties of ionic liquids, such as high ionic conductivity and good electrochemical stability, with the mechanical integrity and processability of polymers.

Physicochemical and Electrochemical Properties

The electrochemical performance of devices utilizing [BVIm][Br]-based electrolytes is critically dependent on the material's intrinsic properties. The following tables summarize key quantitative data for both the monomeric ionic liquid and its polymerized form. The data presented is a compilation from various sources and may vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅BrN₂ | [3][4] |

| Molecular Weight | 231.13 g/mol | [3][4] |

| Melting Point | 82 °C | [3] |

| Appearance | White to light yellow crystalline powder |

Table 2: Electrochemical Properties of Imidazolium-Based Ionic Liquid Electrolytes

| Electrolyte System | Ionic Conductivity (S/cm) | Electrochemical Stability Window (V) | Reference |

| [BMIM][Br] | Varies with co-solvent | ~2.7 | [5][6] |

| [BMIM][BF₄] in PVDF-HFP | 2.84 x 10⁻³ | 4.2 | [7] |

| [BMIM]Br/PEMA/MgTf | 1.80 x 10⁻⁴ (at 40 wt% IL) | - | [8] |

| Poly([BVIm][TFSI])/[BVIm][TFSI] blends | 10⁻⁵ - 10⁻² | - | [9] |

| [BMIM][OTf] | - | >4.0 | |

| 1-vinyl-3-alkylimidazolium bromide series | - | 1.6 - 2.5 | [10] |

Note: [BMIM] denotes 1-Butyl-3-methylimidazolium, a structurally similar cation. Data for bromide-containing systems are limited, and values for other anions are provided for comparison.

Experimental Protocols

This section provides detailed methodologies for the synthesis of poly([BVIm][Br]) and the fabrication and testing of electrochemical devices.

Synthesis of Poly(this compound)

This protocol describes the free-radical polymerization of [BVIm][Br] to form the corresponding poly(ionic liquid).

Materials:

-

This compound ([BVIm][Br]) monomer

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

-

Precipitating solvent (e.g., Diethyl ether, Ethyl acetate)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Vacuum oven

Procedure:

-

Dissolve a known quantity of [BVIm][Br] monomer in the anhydrous solvent within the Schlenk flask.

-

Add the radical initiator (typically 1-2 mol% with respect to the monomer).

-

De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Allow the polymerization to proceed for a predetermined time (e.g., 12-24 hours). The solution will likely become more viscous.

-

After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a stirred excess of the precipitating solvent.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomer and initiator.

-

Dry the purified poly([BVIm][Br]) in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Fabrication of a Solid-State Supercapacitor

This protocol outlines the assembly of a symmetric supercapacitor using a poly([BVIm][Br])-based solid polymer electrolyte.

Materials:

-

Poly([BVIm][Br])

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or other suitable lithium salt

-

Solvent for electrolyte casting (e.g., DMF, ACN)

-

Activated carbon or other high-surface-area electrode material

-

Carbon black (conductive additive)

-

Poly(vinylidene fluoride) (PVDF) binder

-

N-Methyl-2-pyrrolidone (NMP) solvent for slurry

-

Current collectors (e.g., Aluminum foil)

-

Celgard separator (or similar) for gel-polymer electrolytes

-

Coin cell components (casings, spacers, springs)

-

Electrode punching machine

-

Doctor blade or film applicator

-

Vacuum oven

-

Glovebox with an inert atmosphere

Procedure:

A. Electrode Preparation:

-

Prepare a slurry by mixing the activated carbon, carbon black, and PVDF binder in an 8:1:1 weight ratio in NMP.

-

Homogenize the slurry using a magnetic stirrer or planetary mixer.

-

Cast the slurry onto the current collector using a doctor blade to a desired thickness.

-

Dry the coated electrodes in a vacuum oven at 80-120 °C for at least 12 hours.

-

Punch out circular electrodes of the required diameter.

B. Solid Polymer Electrolyte (SPE) Preparation:

-

Dissolve poly([BVIm][Br]) and LiTFSI in the casting solvent in a desired ratio.

-

Cast the electrolyte solution onto a flat, clean surface (e.g., a glass plate) using a film applicator.

-

Dry the film slowly in a vacuum oven at a controlled temperature to remove the solvent completely, resulting in a free-standing SPE film.

C. Gel Polymer Electrolyte (GPE) Preparation (Alternative):

-

Prepare a solution of poly([BVIm][Br]) in a suitable solvent.

-

Cast this solution onto a separator membrane.

-

After partial solvent evaporation, immerse the membrane in a liquid electrolyte solution (e.g., LiTFSI in a carbonate solvent) to form the gel.

D. Supercapacitor Assembly (in a glovebox):

-

Place one electrode in the bottom coin cell casing.

-

Carefully place the SPE film or the GPE-soaked separator on top of the electrode.

-

Place the second electrode on top of the electrolyte/separator.

-

Add a spacer and a spring.

-

Place the top casing and crimp the coin cell to seal it.

Electrochemical Characterization

This section describes the key electrochemical tests to evaluate the performance of the fabricated supercapacitor.

Instrumentation:

-

Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

Tests:

-

Cyclic Voltammetry (CV):

-

Purpose: To determine the electrochemical stability window and observe the capacitive behavior.

-

Procedure: Sweep the potential between a defined voltage range (e.g., 0 to 2.5 V) at various scan rates (e.g., 10, 20, 50, 100 mV/s). A rectangular CV curve is indicative of ideal capacitive behavior.

-

-

Galvanostatic Charge-Discharge (GCD):

-

Purpose: To calculate the specific capacitance, energy density, and power density.

-

Procedure: Charge and discharge the cell at different constant current densities within the determined voltage window. The specific capacitance can be calculated from the discharge curve.

-

-